molecular formula C22H23N3OS B2973921 (4-((3,4-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone CAS No. 1226447-86-4

(4-((3,4-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

Cat. No. B2973921
CAS RN: 1226447-86-4
M. Wt: 377.51
InChI Key: DRIPWPZNQLWHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-((3,4-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives have a long history of being used as antimalarial agents. The quinoline nucleus is a common motif in many antimalarial drugs, such as chloroquine and mefloquine. The presence of the quinoline ring system is crucial for the activity against the malaria parasite. The compound could potentially be explored for its efficacy against various strains of Plasmodium, the causative agent of malaria .

Anticancer Properties

Quinoline derivatives are also investigated for their anticancer properties. They can interact with various cellular targets and disrupt cancer cell proliferation. Research into the specific compound “(4-((3,4-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone” may reveal its potential to act as a kinase inhibitor or to interfere with DNA replication, which are common strategies in cancer therapy .

Antibacterial and Antifungal Uses

The antibacterial and antifungal activities of quinoline derivatives make them valuable in the development of new antibiotics. With antibiotic resistance on the rise, novel compounds like this one could be pivotal in creating effective treatments against resistant bacterial and fungal strains .

Anthelmintic Applications

Quinoline compounds have been used to treat parasitic worm infections. Their anthelmintic activity is attributed to their ability to interfere with the energy metabolism of the parasites. This compound could be studied for its potential use in treating helminthiasis, which is a significant health concern in many parts of the world .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of quinoline derivatives are beneficial in the treatment of pain and inflammatory conditions. By modulating inflammatory pathways, this compound could be used to alleviate symptoms of chronic inflammatory diseases .

Central Nervous System (CNS) Activities

Quinoline derivatives can have various effects on the CNS, including anticonvulsant and neuroprotective properties. Investigating the CNS activities of “(4-((3,4-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone” could lead to the development of new treatments for neurological disorders .

properties

IUPAC Name

[4-(3,4-dimethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-15-7-8-17(13-16(15)2)23-20-14-21(22(26)25-9-11-27-12-10-25)24-19-6-4-3-5-18(19)20/h3-8,13-14H,9-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIPWPZNQLWHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3,4-Dimethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

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